molecular formula C9H8F2O3 B2360298 Methyl 4,5-difluoro-2-methoxybenzoate CAS No. 1261444-15-8

Methyl 4,5-difluoro-2-methoxybenzoate

Cat. No.: B2360298
CAS No.: 1261444-15-8
M. Wt: 202.157
InChI Key: CNFCVLPSLCHLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-difluoro-2-methoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 4,5-difluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Biological Activity

Methyl 4,5-difluoro-2-methoxybenzoate (CAS No. 1261444-15-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with two fluorine atoms and a methoxy group positioned on the aromatic ring. Its molecular formula is C9H8F2O3C_9H_8F_2O_3 and it has a molecular weight of approximately 202.15 g/mol. The presence of fluorine enhances its reactivity and biological activity by influencing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in DNA replication and repair, which are crucial for cancer cell proliferation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of topoisomerases, enzymes essential for DNA unwinding during replication.
  • Antimicrobial Activity : It has shown promise against a range of bacterial strains, indicating potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli (E. coli)4
Klebsiella pneumoniae8
Staphylococcus aureus16

These results indicate that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that suggest potential for further development as an anticancer agent.

Cancer Cell Line IC50 (µM)
L5178Y Lymphoma10
Lewis Lung Carcinoma15
Adenocarcinoma 75512

These findings highlight its potential utility in cancer therapeutics.

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated benzoates to assess its unique properties:

Compound Name Fluorine Atoms Antimicrobial Activity Anticancer Activity
Methyl 4-fluoro-2-methoxybenzoate1ModerateLow
Methyl 3,4-difluoro-2-methoxybenzoate2HighModerate
This compound2HighHigh

This table illustrates that while other compounds exhibit varying levels of activity, this compound stands out due to its dual efficacy in both antimicrobial and anticancer applications.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a treatment option for resistant infections.
  • Anticancer Research : In a controlled laboratory setting, this compound was administered to mice bearing tumor xenografts. The compound resulted in a notable decrease in tumor size compared to control groups, supporting its further investigation as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4,5-difluoro-2-methoxybenzoate to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. Key steps include:

Fluorination : Selective fluorination at the 4- and 5-positions using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Methoxylation : Introduction of the methoxy group via nucleophilic substitution (e.g., using NaOMe/MeOH) at the 2-position.

Esterification : Final esterification with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
Optimization Parameters :

  • Temperature control (0–5°C for fluorination to avoid side reactions).
  • Solvent selection (e.g., DCM for fluorination, THF for methoxylation).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Table 1 : Comparison of Reaction Yields Under Varied Conditions

StepReagentSolventTemp (°C)Yield (%)
FluorinationDASTDCM078
MethoxylationNaOMe/MeOHTHF6085
EsterificationH₂SO₄/MeOHMeOHReflux92

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹⁹F NMR :
  • ¹H NMR : Expect peaks for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling) .
  • ¹⁹F NMR : Two distinct signals for the 4- and 5-fluorine atoms (δ -110 to -120 ppm) .
  • HPLC-MS : Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>98%) and confirm molecular weight (MW 186.16 g/mol) via ESI+ .
  • FT-IR : Key stretches include C=O (~1700 cm⁻¹, ester), C-O (~1250 cm⁻¹, methoxy), and C-F (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the presence of difluoro and methoxy substituents influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects :
  • The methoxy group at the 2-position is electron-donating (+M effect), activating the ring toward electrophilic substitution.
  • Fluorine atoms at 4/5 positions are electron-withdrawing (-I effect), creating a polarized aromatic system that directs nucleophiles to specific positions (e.g., para to methoxy) .
  • Reactivity Studies :
  • Computational modeling (DFT) can predict electrophilic aromatic substitution (EAS) sites. For example, nitration may occur at the 6-position due to meta-directing fluorine and ortho/para-directing methoxy .
  • Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying substituents) .

Q. What strategies can be employed to resolve discrepancies in reported bioactivity data of this compound derivatives across different in vitro studies?

  • Methodological Answer :

  • Assay Standardization :

Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

Validate solubility (e.g., DMSO stock solutions at 10 mM, diluted in assay buffer) .

  • Data Normalization :
  • Express IC₅₀ values relative to a reference inhibitor (e.g., staurosporine for kinase assays).
  • Account for batch-to-batch variability in compound purity via HPLC-MS .
  • Meta-Analysis :
  • Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (pH, temperature) or solvent effects .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting results in the regioselectivity of this compound during derivatization?

  • Methodological Answer :

  • Hypothesis Testing :

Replicate reactions under identical conditions (solvent, catalyst, temp) to confirm reproducibility.

Use LC-MS to track intermediate formation and identify competing pathways (e.g., ortho vs. para substitution) .

  • Mechanistic Probes :
  • Isotopic labeling (e.g., ¹⁸O in methoxy group) to trace bond cleavage/formation.
  • In situ IR spectroscopy to monitor reaction intermediates .

Properties

IUPAC Name

methyl 4,5-difluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFCVLPSLCHLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.